![molecular formula C15H17F2NO4 B13474247 2-[(Tert-butoxy)carbonyl]-5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13474247.png)
2-[(Tert-butoxy)carbonyl]-5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Tert-butoxy)carbonyl]-5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its applications in organic synthesis, particularly in the protection of amine groups. The presence of fluorine atoms and the tetrahydroisoquinoline core make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]-5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the following steps:
Protection of the Amine Group: The amine group of the starting material is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Tetrahydroisoquinoline Core: This step involves cyclization reactions, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Tert-butoxy)carbonyl]-5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes several types of reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using diisobutylaluminum hydride (DIBAH) at low temperatures.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Diisobutylaluminum hydride (DIBAH) at -78°C.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Substituted amines or thiols.
Applications De Recherche Scientifique
2-[(Tert-butoxy)carbonyl]-5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as a precursor for the development of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves the following steps:
Silylation of the Carbonyl Oxygen: The carbonyl oxygen is silylated, leading to the elimination of tert-butyl iodide.
Methanolysis of the Silyl Ester: The silyl ester undergoes methanolysis to form the carbamic acid.
Decarboxylation: The carbamic acid decarboxylates to yield the amine.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- tert-Butoxycarbonyl-L-serine methyl ester
Uniqueness
2-[(Tert-butoxy)carbonyl]-5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to the presence of fluorine atoms, which enhance its reactivity and stability. The tetrahydroisoquinoline core also provides a versatile scaffold for further functionalization, making it a valuable intermediate in the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C15H17F2NO4 |
|---|---|
Poids moléculaire |
313.30 g/mol |
Nom IUPAC |
5,8-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H17F2NO4/c1-15(2,3)22-14(21)18-7-9-8(6-12(18)13(19)20)10(16)4-5-11(9)17/h4-5,12H,6-7H2,1-3H3,(H,19,20) |
Clé InChI |
ULOCSGGMMXRBQE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2=C(C=CC(=C2CC1C(=O)O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


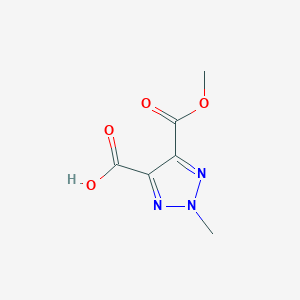
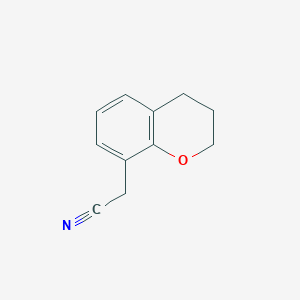
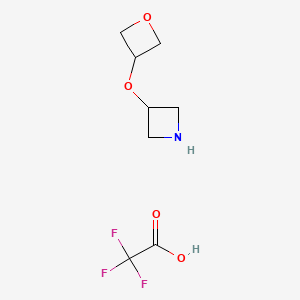
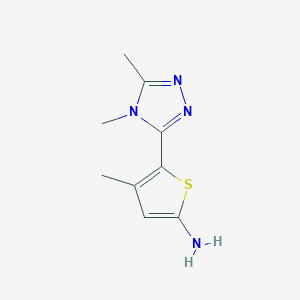
![7-(Propan-2-yl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13474191.png)
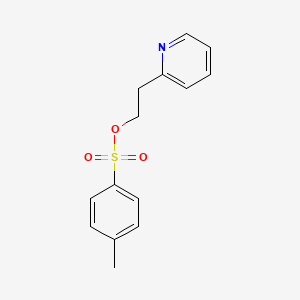
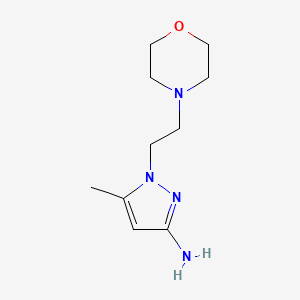
![tert-butyl N-[2-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-yl]carbamate](/img/structure/B13474199.png)
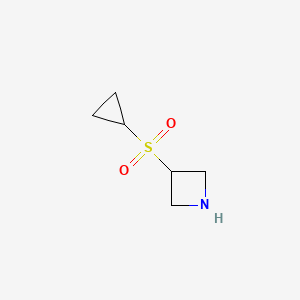
![tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate](/img/structure/B13474208.png)
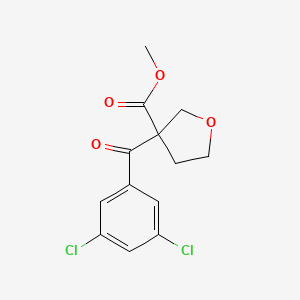

![(2R)-1'-methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride](/img/structure/B13474234.png)
![4-Chloro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B13474239.png)
